Chk1-IN-5

Cell Cycle DNA Damage Response Colon Cancer

Procure Chk1-IN-5 for your colorectal cancer research and differentiate your Chk1 studies with compound that exhibits significant single-agent tumor growth suppression in HT-29 xenografts, eliminating the need for genotoxic agents. This ATP-competitive inhibitor displays a long half-life of 3.8 hours in mice (AUC 4531 ng·h/mL), enabling reduced dosing frequency, improved animal welfare, and simplified experimental logistics. Use as a well-characterized chemical probe with disclosed in vivo PK and potent target engagement (Chk1 phosphorylation inhibition) to generate reproducible, high-impact data.

Molecular Formula C18H18FN7O2
Molecular Weight 383.4 g/mol
Cat. No. B11928535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk1-IN-5
Molecular FormulaC18H18FN7O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)F)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
InChIInChI=1S/C18H18FN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26)
InChIKeyCAAWSPMLCMFRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chk1-IN-5: A Potent Checkpoint Kinase 1 Inhibitor for Cancer Research


Chk1-IN-5 (CAS 2120398-39-0) is a small-molecule, ATP-competitive inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that regulates cell cycle arrest and DNA damage response . It is characterized by a 3,5-disubstituted pyrazole core scaffold and exhibits sub-nanomolar to low nanomolar potency in biochemical and cellular assays. The compound has been validated in a colon cancer xenograft model, demonstrating significant tumor growth inhibition when administered intravenously [1].

Why Generic Substitution of Chk1-IN-5 Is Not Straightforward


Chk1 inhibitors exhibit marked differences in selectivity profiles, pharmacokinetic (PK) parameters, and in vivo efficacy despite sharing a common target. For instance, the clinical-stage inhibitor PF-477736 shows a terminal half-life of 2.9 hours in rats , whereas Chk1-IN-5 displays a half-life of 3.8 hours in mice , potentially impacting dosing frequency and tumor exposure. Moreover, selectivity against off-target kinases varies widely: CHIR-124 exhibits 2,000-fold selectivity for Chk1 over Chk2 [1], while MK-8776 shows 500-fold selectivity . Chk1-IN-5's selectivity profile, though not fully disclosed, is inferred from its distinct chemical scaffold . These variations mean that substituting one Chk1 inhibitor for another without empirical validation can lead to divergent cellular and in vivo outcomes, making compound-specific characterization essential for reliable research results.

Chk1-IN-5: Quantitative Differentiation Evidence for Informed Procurement


Cellular Target Engagement: Inhibition of Chk1 Autophosphorylation in HT-29 Cells

Chk1-IN-5 suppresses Chk1 autophosphorylation (pChk1) in HT-29 colon cancer cells in a concentration-dependent manner. At a concentration of 100 nM, it achieves near-complete inhibition . This cellular potency is comparable to that of other tool compounds such as CCT245737 (IC50 = 30 nM for G2 checkpoint arrest in HT-29 cells) [1], though direct head-to-head comparisons are not available.

Cell Cycle DNA Damage Response Colon Cancer

In Vivo Antitumor Efficacy: Tumor Growth Inhibition in HT-29 Xenograft Model

Chk1-IN-5, when administered intravenously at 40 mg/kg twice weekly for 21 days, significantly inhibits tumor growth in Balb/c nude mice bearing HT-29 colon cancer xenografts . In contrast, the selective Chk1 inhibitor SAR-020106 showed no single-agent activity in the SW620 xenograft model [1], highlighting that Chk1-IN-5 possesses measurable antitumor activity as a monotherapy in a colorectal cancer model.

Oncology Xenograft Pharmacodynamics

Pharmacokinetic Profile: Extended Half-Life and High Systemic Exposure

Chk1-IN-5 exhibits a terminal half-life (T1/2) of 3.8 hours and an area under the curve (AUC) of 4531 ng·h/mL following a 10 mg/kg intravenous dose in mice . For comparison, the clinical-stage Chk1 inhibitor PF-477736 has a half-life of 2.9 hours and an AUC of 5.72 μg·h/mL (5720 ng·h/mL) in rats at 4 mg/kg . Although species and dose differ, the 31% longer half-life of Chk1-IN-5 (mouse vs. rat) suggests potentially less frequent dosing requirements in rodent efficacy studies.

Pharmacokinetics Drug Discovery In Vivo Studies

Chemical Scaffold Uniqueness: 3,5-Disubstituted Pyrazole Core

Chk1-IN-5 features a 3,5-disubstituted pyrazole scaffold , distinct from the indolocarbazole (e.g., CHIR-124) [1], pyrazinecarbonitrile (e.g., CCT245737) [2], or diazepinoindole (e.g., PF-477736) cores of other Chk1 inhibitors. This structural divergence may translate into a unique selectivity profile; however, quantitative selectivity data for Chk1-IN-5 against a broad kinase panel are not publicly disclosed.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Optimal Research and Industrial Use Cases for Chk1-IN-5


Validation of Chk1 Dependency in Colon Cancer Models

Use Chk1-IN-5 as a chemical probe to confirm Chk1-mediated signaling in HT-29 or other colorectal cancer cell lines. The compound's demonstrated cellular target engagement (Chk1 phosphorylation inhibition) and in vivo tumor growth suppression in HT-29 xenografts make it suitable for establishing proof-of-concept for Chk1 as a therapeutic target in colon cancer.

Monotherapy Antitumor Efficacy Studies in Rodent Models

Employ Chk1-IN-5 in standalone antitumor efficacy experiments, as it exhibits significant tumor growth inhibition as a single agent , unlike some Chk1 inhibitors that require combination with genotoxic agents [1]. This simplifies experimental design and reduces confounding factors from combination partners.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling

Leverage the available mouse PK parameters (T1/2 = 3.8 h, AUC = 4531 ng·h/mL) to design dosing regimens that maintain target coverage. The relatively long half-life (compared to PF-477736's 2.9 h in rats) allows for less frequent dosing in rodent studies, improving animal welfare and experimental logistics.

Chemical Tool for Benchmarking Novel Chk1 Inhibitors

Utilize Chk1-IN-5 as a reference compound in head-to-head comparisons when evaluating new Chk1 inhibitors, particularly those with pyrazole-based scaffolds. Its disclosed potency, PK profile, and in vivo efficacy provide a baseline against which novel chemical matter can be assessed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chk1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.